molecular formula C5H11NO2S B8706372 2-Methylcysteine methyl ester

2-Methylcysteine methyl ester

Cat. No.: B8706372
M. Wt: 149.21 g/mol
InChI Key: KHCNYFGFJOBTEL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Alpha-Methylated Amino Acid Esters in Organic Synthesis

Alpha-methylated amino acid esters are a class of modified amino acids where the α-hydrogen atom is substituted with a methyl group. nih.gov This seemingly minor modification has profound implications for their structural and chemical properties, rendering them highly valuable in organic synthesis, particularly in the realm of peptide and peptidomimetic chemistry.

The primary significance of α-methylation lies in the conformational constraints it imposes on the peptide backbone. The presence of the geminal methyl group restricts the accessible dihedral angles (phi and psi) of the amino acid residue, favoring specific secondary structures such as helices and turns. nih.gov This ability to induce and stabilize defined conformations is crucial in the design of peptides with enhanced biological activity and stability. enamine.netorganic-chemistry.org By reducing the conformational variability of a peptide, α-methylation can lock the molecule into a bioactive conformation, leading to improved binding affinity for its target. enamine.net

Furthermore, the α-methyl group provides steric hindrance that protects the adjacent peptide bond from enzymatic cleavage by proteases. enamine.net This increased resistance to proteolysis is a critical attribute for the development of peptide-based therapeutics, as it enhances their in vivo half-life and bioavailability. researchgate.netd-nb.info

Amino acid methyl esters, in general, are important intermediates in organic synthesis. nih.gov They are frequently used in peptide synthesis, medicinal chemistry, and as chiral building blocks. nih.gov The esterification of the carboxyl group, often with methanol (B129727), protects it from unwanted reactions during peptide coupling and other synthetic transformations. nih.govnih.gov

The synthesis of α-methylated amino acid esters can be challenging. One common approach involves the regioselective opening of a β-lactone intermediate with organocuprates to introduce the desired side chain. organic-chemistry.org Other methods include the alkylation of chiral Schiff base complexes of alanine (B10760859). cornell.eduacs.org

Key attributes of α-methylated amino acid esters:

AttributeSignificance in Organic Synthesis
Conformational Restriction Induces and stabilizes specific secondary structures (e.g., helices), leading to enhanced biological activity. nih.govenamine.net
Proteolytic Stability Increases resistance to enzymatic degradation, improving the in vivo stability of peptide-based drugs. enamine.netresearchgate.netd-nb.info
Chiral Building Blocks Serve as valuable chiral synthons for the construction of complex molecules. nih.gov
Peptidomimetic Design Enables the creation of non-natural peptide analogs with tailored properties. enamine.net

Historical Evolution of Research on 2-Methylcysteine Derivatives

Research into 2-methylcysteine and its derivatives has evolved from early synthetic explorations to their application in the total synthesis of complex natural products and the development of novel ligation strategies. The unnatural amino acid 2-methylcysteine is a constituent of several natural products with significant biological activities, including antitumor and anti-HIV properties, such as the mirabazoles, tantazoles, and thiangazoles. ijcrt.org

Early synthetic efforts focused on establishing stereoselective routes to access enantiomerically pure (R)- and (S)-2-methylcysteine. A variety of methods have been developed over the years, reflecting the growing sophistication of asymmetric synthesis. These strategies include:

Stereoselective Alkylation: Initial approaches involved the stereoselective alkylation of chiral enolates derived from cyclic amino acid equivalents. doi.org For instance, chiral bis-lactim ethers have been used as intermediates to introduce the methyl group with high diastereoselectivity. doi.org

Enzymatic Desymmetrization: A notable method involves the desymmetrization of an achiral diester using an enzyme, such as pig liver esterase. nih.govacs.org This enzymatic hydrolysis selectively cleaves one of the ester groups, creating a chiral acid that can then be converted to the desired 2-methylcysteine enantiomer through a Curtius rearrangement. nih.govacs.org

Ring-Opening of Chiral Intermediates: The regioselective ring-opening of chiral aziridines or β-lactones with a sulfur nucleophile has proven to be an effective strategy. ijcrt.orgacs.org For example, a chiral aziridine (B145994) can be synthesized and then opened with a thiolate to introduce the thiol group, leading to the formation of a 2-methylcysteine derivative. ijcrt.org

From Chiral Pool Starting Materials: Syntheses have also been developed starting from readily available chiral molecules like L-cysteine methyl ester. doi.org One such method involves the formation of a thiazolidine (B150603) derivative, followed by methylation at the C4 position and subsequent hydrolysis to yield (R)-2-methylcysteine. doi.org

The following table summarizes some of the key synthetic approaches to 2-methylcysteine derivatives:

Synthetic StrategyKey Features
Stereoselective Alkylation of Chiral Enolates Utilizes chiral auxiliaries to direct the methylation of a cysteine precursor or thiomethylation of an alanine precursor. cornell.eduacs.orgdoi.org
Enzymatic Desymmetrization Employs enzymes to create a chiral center from a prochiral substrate, followed by chemical transformations. nih.govacs.org
Regioselective Ring-Opening Involves the opening of strained chiral rings like aziridines or β-lactones with a sulfur nucleophile. ijcrt.orgdoi.orgacs.org
Self-Reproduction of Chirality Uses the chirality of a starting amino acid (e.g., L-cysteine) to create a new stereocenter. doi.org

Current Academic Research Trajectories for 2-Methylcysteine Methyl Ester

Current research involving this compound and its derivatives is multifaceted, spanning from the development of novel synthetic methodologies to its application in peptide and protein chemistry. A significant area of focus is its use in native chemical ligation (NCL) and related protein synthesis techniques.

In Situ Thioester Formation for Protein Ligation: A groundbreaking application of C-terminal α-methylcysteine peptides is their ability to act as thioester surrogates in ligation reactions. rsc.org This method circumvents the often-problematic synthesis of peptide thioesters required for NCL, especially when using Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org The C-terminal α-methylcysteine residue is stable during SPPS but can be activated in situ under ligation conditions to form a reactive thioester, which then couples with an N-terminal cysteine of another peptide fragment. rsc.org This approach simplifies the process of chemical protein synthesis, making it more robust and accessible. rsc.org

Conformational Studies of Peptides: The conformational constraints imposed by the α-methyl group make 2-methylcysteine an important tool for studying peptide structure and function. Incorporating this residue into peptides allows researchers to probe the role of specific conformations in biological recognition processes. For example, replacing a standard cysteine with 2-methylcysteine can help to rigidify a peptide's structure, potentially enhancing its binding affinity to a biological target. sci-hub.se These studies are often aided by NMR spectroscopy to determine the solution-state structure of the modified peptides. ucl.ac.uknih.gov

Synthesis of Complex Natural Products and Analogues: 2-Methylcysteine is a building block for a number of thiazoline-containing natural products. ijcrt.orgresearchgate.net Research continues to explore efficient ways to synthesize these complex molecules. The development of new peptide coupling reagents and strategies is often tested in the context of forming the challenging peptide bonds involving the sterically hindered 2-methylcysteine. uni-kiel.de

Development of Reusable Resins for Peptide Synthesis: An innovative research direction involves using N-methyl cysteine derivatives, closely related to this compound, to create reusable solid-phase resins. researchgate.net In this system, the peptide is synthesized on the cysteine derivative attached to the resin. Cleavage is achieved through an N-to-S acyl transfer, which releases the peptide as a thioester and leaves the N-methyl cysteine on the resin, ready for another round of synthesis. researchgate.net

Current Research Highlights:

Research AreaFocusSignificance
Chemical Protein Synthesis Use of C-terminal α-methylcysteine as a thioester precursor for native chemical ligation. rsc.orgSimplifies the synthesis of peptide thioesters, making total chemical protein synthesis more efficient. rsc.org
Peptide Conformational Analysis Incorporation into peptides to study the influence of conformational rigidity on biological activity. sci-hub.senih.govProvides insights into structure-activity relationships and aids in the design of potent peptide therapeutics. nih.gov
Natural Product Synthesis Development of synthetic routes to natural products containing the 2-methylcysteine moiety. ijcrt.orgresearchgate.netEnables access to biologically active compounds and their analogues for further study. ijcrt.org
Solid-Phase Peptide Synthesis Creation of novel, reusable resins based on N-methyl cysteine derivatives. researchgate.netOffers a more sustainable and potentially cost-effective method for peptide synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

methyl (2R)-2-amino-2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C5H11NO2S/c1-5(6,3-9)4(7)8-2/h9H,3,6H2,1-2H3/t5-/m0/s1

InChI Key

KHCNYFGFJOBTEL-YFKPBYRVSA-N

Isomeric SMILES

C[C@](CS)(C(=O)OC)N

Canonical SMILES

CC(CS)(C(=O)OC)N

Origin of Product

United States

Contemporary Synthetic Methodologies for 2 Methylcysteine and Its Methyl Ester Derivatives

Enantioselective Chemical Synthesis Routes

Enantioselective methods are crucial for obtaining optically pure 2-methylcysteine derivatives, which are essential for their incorporation into peptides and other biologically active molecules. These strategies employ various techniques to introduce and maintain the desired stereochemistry.

Enzymatic Desymmetrization of Prochiral Malonate Diesters (e.g., Pig Liver Esterase catalysis)

A highly effective strategy for the enantioselective synthesis of 2-methylcysteine involves the enzymatic desymmetrization of a prochiral malonate diester. nih.govresearchgate.net This chemoenzymatic approach utilizes the stereoselectivity of enzymes, such as Pig Liver Esterase (PLE), to differentiate between two chemically equivalent ester groups in a prochiral substrate.

The synthesis commences with the monomethylation of dimethylmalonate, followed by alkylation with tert-butylchloromethyl sulfide (B99878) to yield a prochiral α-methyl-α-(tert-butylthiomethyl)malonic acid dimethyl ester. nih.govresearchgate.net In the key enantioselective step, this diester is subjected to selective hydrolysis catalyzed by Pig Liver Esterase. PLE preferentially hydrolyzes one of the two ester groups, leading to the formation of a chiral monoacid with high enantiomeric excess. nih.gov This enzymatic desymmetrization has been reported to proceed with a chemical yield of 97% and an enantiomeric excess (ee) of 91%. researchgate.net

The resulting chiral monoacid is then converted to the corresponding protected 2-methylcysteine derivative through a Curtius rearrangement. nih.gov This reaction involves heating the acid with diphenylphosphoryl azide (B81097), followed by trapping the resulting isocyanate with an alcohol, such as 4-methoxybenzyl alcohol, to yield the protected amine. By choosing which ester group of the initial desymmetrized product to hydrolyze, both (R)- and (S)-2-methylcysteine can be synthesized. nih.gov

Key Data from Enzymatic Desymmetrization Approach
ParameterValueReference
EnzymePig Liver Esterase (PLE) nih.govresearchgate.net
SubstrateProchiral α-methyl-α-(tert-butylthiomethyl)malonic acid dimethyl ester nih.govresearchgate.net
Chemical Yield of Desymmetrization97% researchgate.net
Enantiomeric Excess (ee)91% researchgate.net
Key Subsequent ReactionCurtius Rearrangement nih.gov

Chiral Aziridine-Mediated Approaches

Chiral aziridines, particularly N-activated aziridine-2-carboxylates, serve as versatile synthetic intermediates for the preparation of a variety of α-amino acids. clockss.orglancs.ac.uk The inherent ring strain of the aziridine (B145994) facilitates ring-opening reactions with various nucleophiles. clockss.org A plausible enantioselective synthesis of 2-methylcysteine methyl ester can be envisioned starting from a suitably substituted chiral aziridine.

This approach would likely involve the synthesis of a chiral 3-methyl-aziridine-2-carboxylic acid ester. The stereochemistry at the C2 and C3 positions of the aziridine ring would be established using a chiral auxiliary or a catalytic asymmetric aziridination method. The subsequent key step would be the regioselective ring-opening of this chiral aziridine at the C3 position with a sulfur-containing nucleophile, such as a protected hydrosulfide (B80085) (e.g., trityl hydrosulfide). This nucleophilic attack, proceeding with inversion of configuration, would install the protected thiol group and establish the quaternary stereocenter of the 2-methylcysteine derivative. The success of this strategy hinges on achieving high regioselectivity in the ring-opening reaction, favoring attack at the more substituted C3 position over the C2 position.

Stereoselective Alkylation and Rearrangement Processes

Stereoselective alkylation and rearrangement reactions are fundamental to the synthesis of α,α-disubstituted amino acids. The previously discussed chemoenzymatic route (Section 2.1.1) incorporates a Curtius rearrangement to convert a carboxylic acid to a protected amine, thereby stereospecifically forming the amino acid. nih.gov

Another important strategy involves the direct stereoselective alkylation of a cysteine derivative. The S-alkylation of cysteine is a common method for modifying peptide sequences and preparing cysteine derivatives. nih.govrsc.org For the synthesis of 2-methylcysteine, a stereoselective C-alkylation at the α-carbon is required. This can be achieved by using a chiral auxiliary to direct the approach of the methylating agent to one face of the enolate derived from a protected cysteine.

The Curtius rearrangement, as part of the enzymatic desymmetrization method, is a prime example of a stereoselective rearrangement in the synthesis of 2-methylcysteine. nih.gov The key feature of the Curtius rearrangement is that the migrating group retains its stereochemical configuration during the rearrangement from the acyl azide to the isocyanate. This ensures that the chirality established during the enzymatic desymmetrization step is faithfully transferred to the final amino acid product. Recent advances in asymmetric rearrangement reactions mediated by chiral Brønsted acids are also expanding the toolbox for the enantioselective synthesis of complex molecules. rsc.org

Chirality Transfer and Self-Regeneration Protocols (e.g., Seebach's methodology)

The principle of "self-reproduction of chirality," developed by Seebach, provides an elegant method for the α-alkylation of amino acids without racemization and without the need for an external chiral auxiliary. researchgate.netethz.chsemanticscholar.org This methodology has been successfully applied to the synthesis of a range of 2-alkyl substituted cysteines. researchgate.net

The process involves the initial conversion of a chiral amino acid, in this case, (R)-cysteine methyl ester, into a rigid heterocyclic system. researchgate.net Specifically, the amino and carboxyl groups are condensed with an aldehyde, such as pivalaldehyde, to form a thiazolidine (B150603) derivative. researchgate.net This step creates a new temporary stereocenter, and the original stereocenter of the amino acid is temporarily "stored" in the rigid bicyclic structure.

The α-proton of the original amino acid is now sufficiently acidic to be removed by a strong base, like lithium diisopropylamide (LDA), to form a chiral enolate. The steric hindrance of the heterocyclic system directs the approach of an electrophile, such as iodomethane, to the opposite face of the enolate, leading to a highly diastereoselective alkylation. researchgate.net Finally, hydrolysis of the heterocyclic auxiliary regenerates the amino and carboxyl groups, yielding the α-methylated amino acid, (R)-2-methylcysteine, with excellent enantiomeric purity. researchgate.net This process effectively transfers the chirality from the starting amino acid to the product, hence the term "self-reproduction of chirality."

Overview of Seebach's Self-Reproduction of Chirality
StepDescriptionKey Reagents/IntermediatesReference
1. Heterocycle FormationCondensation of the amino acid with an aldehyde to form a rigid bicyclic system.(R)-cysteine methyl ester, pivalaldehyde researchgate.net
2. DeprotonationRemoval of the α-proton to form a chiral enolate.Lithium diisopropylamide (LDA) researchgate.net
3. Diastereoselective AlkylationReaction of the enolate with an electrophile.Iodomethane researchgate.net
4. HydrolysisRemoval of the chiral auxiliary to yield the α-alkylated amino acid.Aqueous acid (e.g., 5M HCl) researchgate.net

Non-Enantioselective and General Synthetic Strategies

While enantioselective methods are often preferred, non-enantioselective or racemic syntheses can be valuable, particularly for generating material that can be resolved in a subsequent step or for applications where a racemic mixture is acceptable.

Synthesis from Methyl Methacrylate (B99206) via Aziridination

A hypothetical, non-enantioselective synthesis of this compound could be envisioned starting from the readily available commodity chemical, methyl methacrylate. researchopenworld.commdpi.comsemanticscholar.org This approach would likely involve the aziridination of the double bond of methyl methacrylate.

The aziridination could be achieved through various methods, such as the addition of a nitrene to the alkene. This would generate a racemic 2-methyl-aziridine-2-carboxylic acid methyl ester. The subsequent step would involve the ring-opening of this aziridine with a sulfur nucleophile. Due to the presence of the methyl group and the ester group at the same carbon, nucleophilic attack would be expected to occur at the less sterically hindered carbon of the aziridine ring (the CH2 group). However, to obtain 2-methylcysteine, ring-opening at the quaternary carbon is required. This presents a significant regioselectivity challenge.

Alternatively, a multi-step sequence could be considered where methyl methacrylate is first converted to a precursor that facilitates the desired connectivity. For instance, epoxidation of methyl methacrylate followed by ring-opening with ammonia (B1221849) would yield a β-amino alcohol. Subsequent functional group manipulations to convert the hydroxyl group into a leaving group, followed by intramolecular cyclization, could lead to the desired aziridine, which could then be ring-opened as described above. It is important to note that this proposed route is a conceptual pathway and would require significant experimental development to overcome the inherent regioselectivity challenges.

Preparation via Thiazolidine Intermediates

A notable and efficient method for the asymmetric synthesis of 2-methylcysteine, which can subsequently be esterified, employs a thiazolidine intermediate derived from cysteine methyl ester. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the newly introduced methyl group. A key example of this is the "self-reproduction of chirality" protocol, which has been adapted for the large-scale synthesis of (R)-2-methylcysteine hydrochloride.

The synthesis commences with the reaction of (R)-cysteine methyl ester hydrochloride with an aldehyde, such as pivalaldehyde, to form a thiazolidine adduct. This initial step serves to protect both the amine and thiol groups within a cyclic structure, while also activating the C-2 position for subsequent alkylation. The N-formyl derivative of this thiazolidine is then prepared.

Deprotonation of the N-formyl thiazolidine intermediate is achieved using a strong base, typically lithium diisopropylamide (LDA), at low temperatures (e.g., -90°C). The resulting anion is then quenched with an electrophile, such as iodomethane, to introduce the methyl group at the C-2 position. The reaction proceeds with high diastereoselectivity, yielding the methylated thiazolidine where the newly added methyl group is positioned anti to the bulky substituent (e.g., tert-butyl from pivalaldehyde) at C-4. The final step involves the acidic hydrolysis of the methylated thiazolidine ring. Treatment with strong acid, such as 5M HCl, cleaves the thiazolidine and formyl groups, yielding (R)-2-methylcysteine hydrochloride in excellent enantiomeric purity. The corresponding methyl ester can be obtained from this product. This thiazolidine-based approach is advantageous for its high stereocontrol and scalability.

The general mechanism for thiazolidine formation involves the condensation of a 1,2-aminothiol, like cysteine, with a carbonyl compound (aldehyde or ketone). This reaction is typically reversible and acid-catalyzed, proceeding through an imine intermediate followed by intramolecular cyclization by the thiol group.

Table 1: Key Steps in Thiazolidine-Mediated Synthesis of (R)-2-Methylcysteine

Step Reactants Key Reagents Intermediate/Product Purpose
1 (R)-Cysteine methyl ester HCl Pivalaldehyde Thiazolidine adduct Protection of amine and thiol; activation of C-2
2 Thiazolidine adduct Formic acid derivative N-Formyl thiazolidine Preparation for stereoselective alkylation
3 N-Formyl thiazolidine LDA, Iodomethane Methylated thiazolidine Introduction of the α-methyl group
4 Methylated thiazolidine 5M HCl (R)-2-Methylcysteine HCl Deprotection and ring opening

Protective Group Strategies in this compound Synthesis

The synthesis of peptides and complex molecules incorporating this compound necessitates a sophisticated use of protecting groups to prevent unwanted side reactions at its three functional moieties: the α-amine, the C-terminal methyl ester (or the carboxyl group before esterification), and the thiol side chain.

Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. For this compound, a typical orthogonal strategy employed in Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu scheme.

Amine Protection: The α-amino group is most commonly protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a secondary amine base, typically piperidine (B6355638) in DMF, to allow for peptide chain elongation.

Carboxyl Protection: In the context of synthesizing a larger peptide where this compound is not the C-terminal residue, the carboxyl group would be activated for coupling to the next amino acid on a solid support. If it is the C-terminal residue, it is typically anchored to the resin (e.g., Wang resin), which serves as the carboxyl protection until final cleavage. The methyl ester itself can be considered a protecting group, removable by saponification (e.g., with LiOH or NaOH), although this is less common during SPPS due to potential side reactions like racemization.

Thiol Protection: The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection. Several protecting groups are available, offering different levels of stability and cleavage conditions, allowing for orthogonality.

Trityl (Trt): This is a highly acid-labile group, removed by moderate concentrations of trifluoroacetic acid (TFA). It is fully compatible with the Fmoc/tBu strategy, as it is cleaved during the final TFA-mediated release of the peptide from the resin. Its bulkiness also provides steric hindrance.

tert-Butyl (tBu): The tBu group is also acid-labile and cleaved by high concentrations of TFA. It is a common choice for cysteine protection in standard Fmoc/tBu synthesis.

Acetamidomethyl (Acm): The Acm group is stable to the TFA treatment used for final cleavage. This allows the peptide to be cleaved from the resin with the cysteine thiol still protected. The Acm group can then be removed orthogonally, typically with mercury(II) acetate (B1210297) or iodine, which is particularly useful for the directed formation of disulfide bonds.

Table 2: Orthogonal Protecting Groups for 2-Methylcysteine Derivatives in Fmoc Synthesis

Functional Group Protecting Group Abbreviation Cleavage Conditions Orthogonality
α-Amine Fluorenylmethoxycarbonyl Fmoc 20% Piperidine in DMF Base-labile; stable to acid
Thiol Trityl Trt TFA (e.g., 95%) Acid-labile; stable to base
Thiol tert-Butyl tBu TFA (e.g., 95%) Acid-labile; stable to base
Thiol Acetamidomethyl Acm I₂, Hg(OAc)₂ Stable to TFA and base; requires specific reagents

The methyl ester of 2-methylcysteine serves as a simple and effective protecting group for the carboxyl terminus, particularly in solution-phase synthesis or for the preparation of peptide fragments.

Formation: A convenient and widely applicable method for the esterification of amino acids, including cysteine derivatives, involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). This one-pot reaction proceeds under mild, room temperature conditions to afford the amino acid methyl ester hydrochloride in good to excellent yields. The process is compatible with a variety of amino acids. An alternative classical method is the Fischer-Speier esterification using methanol with a catalytic amount of a strong acid like HCl or H₂SO₄.

Hydrolysis: In the context of peptide synthesis, the methyl ester may need to be hydrolyzed to a free carboxylic acid to allow for further coupling at the C-terminus or for the synthesis of a peptide acid. Saponification using an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) is the standard method for hydrolyzing methyl esters. However, this approach must be used with caution in peptide chemistry. The basic conditions can promote side reactions, most notably epimerization at the α-carbon, which can compromise the stereochemical integrity of the peptide. The presence of the α-methyl group in 2-methylcysteine can influence the rate of both hydrolysis and epimerization.

During standard Fmoc-based SPPS, the C-terminal amino acid is typically attached to the resin via an ester linkage (e.g., to a Wang or 2-chlorotrityl resin). The final step of the synthesis involves cleaving this ester bond simultaneously with the removal of acid-labile side-chain protecting groups. This is accomplished using a strong acid cocktail, most commonly based on 95% trifluoroacetic acid (TFA), often with scavengers like water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT) to trap reactive carbocations. If this compound were used as a building block within a peptide chain (not at the C-terminus), the methyl ester would remain intact throughout the synthesis and would require a separate, orthogonal hydrolysis step if its removal were necessary.

Advanced Applications of 2 Methylcysteine Methyl Ester As a Molecular Building Block

Incorporation into Peptidomimetics and Constrained Peptide Architectures

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. 2-Methylcysteine methyl ester, as an α,α-disubstituted amino acid, plays a significant role in this field due to the steric hindrance imposed by the α-methyl group.

Design of Conformationally Restricted Peptide Structures

The substitution of a hydrogen atom with a methyl group at the α-carbon of cysteine dramatically restricts the conformational freedom of the resulting peptide backbone. This limitation on the allowable phi (φ) and psi (ψ) dihedral angles forces the peptide chain to adopt more defined secondary structures, such as helical or turn conformations. The introduction of α,α-disubstituted amino acids is a well-established method for modifying the conformational properties of peptides.

The steric bulk of the α-methyl group in 2-methylcysteine restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby guiding the peptide to fold into specific, predictable conformations. This is particularly advantageous in the design of peptidomimetics intended to mimic the bioactive conformation of a natural peptide ligand. By constraining the peptide into a desired shape, the entropic penalty of binding to a receptor is reduced, which can lead to increased binding affinity and biological activity. Research into peptides containing α,α-disubstituted α-amino acids has shown that such modifications significantly alter their conformational freedom.

FeatureDescriptionImplication in Peptide Design
Steric Hindrance The α-methyl group physically limits the range of accessible backbone dihedral angles (φ and ψ).Promotes the formation of specific secondary structures like helices and turns.
Conformational Rigidity Reduced rotational freedom leads to a more rigid peptide backbone.Pre-organizes the peptide into a bioactive conformation, potentially increasing receptor binding affinity.
Resistance to Proteolysis The α-methyl group can sterically hinder the approach of proteolytic enzymes.Enhances the in vivo stability and bioavailability of the peptide.

Strategies for Disulfide Bond Stabilization in Peptides

Disulfide bonds, formed by the oxidation of two cysteine residues, are crucial for stabilizing the tertiary structure of many peptides and proteins. The introduction of 2-methylcysteine into a peptide sequence offers a strategy to influence the geometry and stability of these covalent cross-links. The steric hindrance from the α-methyl group adjacent to the sulfur atom can affect the dihedral angle of the disulfide bond (Cα-Cβ-S-S-Cβ-Cα), a key parameter that defines its geometry and energy.

While disulfide bonds themselves are strong covalent linkages, the local conformation of the peptide backbone can influence their stability and susceptibility to reduction. The conformational constraints imposed by the α-methyl group of 2-methylcysteine can pre-organize the peptide backbone in a manner that favors the formation of a stable disulfide bridge. This can lead to a more rigid and well-defined three-dimensional structure. The geometry of a disulfide bond is described by five dihedral angles, and steric constraints from neighboring groups can favor specific, more stable conformations.

Role in Natural Product Total Synthesis

This compound serves as a critical chiral precursor in the total synthesis of several classes of complex and biologically active natural products. Its inherent structure, containing both a nucleophilic thiol and a chiral center, makes it an ideal starting material for the construction of key heterocyclic motifs found in these molecules.

Precursor for Thiazoline- and Thiazole-Containing Alkaloids (e.g., Mirabazoles, Tantazoles, Thiangazoles)

A significant application of 2-methylcysteine and its derivatives is in the synthesis of natural products containing thiazoline and thiazole rings. These five-membered heterocyclic systems are common structural motifs in a variety of marine and microbial metabolites that exhibit potent biological activities, including cytotoxic, antiviral, and antibiotic properties. The formation of the 2,4,4-trisubstituted thiazoline ring, a key structural element in the tantazole, mirabazole, and thiangazole families of natural products, often utilizes 2-methylcysteine as a starting material researchgate.net.

The synthesis of these heterocycles typically involves a cyclocondensation reaction between a thioamide (or a precursor) and a carbonyl compound. In the context of natural product synthesis, 2-methylcysteine provides the necessary carbon, nitrogen, and sulfur atoms for the thiazoline ring in a single, stereochemically defined package. The α-methyl group is a characteristic feature of the thiazoline rings in these specific natural product classes. For instance, the total synthesis of thiangazole, a tris-thiazoline-oxazole metabolite, has been achieved using R-2-methylcysteine-derived intermediates researchgate.net.

Natural Product ClassKey Heterocyclic MotifRole of 2-Methylcysteine
Mirabazoles ThiazolePrecursor for the formation of the substituted thiazole ring system.
Tantazoles ThiazolineProvides the C, N, and S atoms for the characteristic 2,4,4-trisubstituted thiazoline rings.
Thiangazoles Thiazoline, ThiazoleServes as a key building block for the iterative construction of the poly-thiazoline/thiazole structure.

Intermediate in Siderophore Synthesis (e.g., Desferrithiocin)

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Desferrithiocin and its analogues are a class of siderophores that have attracted significant interest due to their potential therapeutic applications as orally active iron chelators for the treatment of iron overload disorders.

The chemical structure of desferrithiocin features a thiazoline ring derived from the condensation of 2-cyano-3-hydroxypyridine with (S)-2-methylcysteine biosynth.comresearchgate.net. The synthesis of desferrithiocin relies on the use of (S)-2-methylcysteine as a key chiral building block to construct the thiazoline moiety that is essential for its iron-chelating activity biosynth.com. The development of efficient synthetic routes to enantiomerically pure 2-methylcysteine has been a critical step in enabling the synthesis and biological evaluation of desferrithiocin and its derivatives biosynth.com. The unusual α-methyl cysteine fragment is a key synthetic consideration in the development of desferrithiocin-based iron chelators researchgate.net.

Mechanistic and Biochemical Investigations Involving 2 Methylcysteine Derivatives

Enzyme Interaction Studies

The steric hindrance provided by the α-methyl group in 2-methylcysteine derivatives significantly alters their interaction with enzymes, leading to applications in enzyme inhibition and stereoselective synthesis.

A key area of investigation has been the use of 2-methylcysteine to enhance the stability of peptides against enzymatic degradation. A notable example is the study of a glutathione (B108866) analogue, L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide, where the natural cysteine residues are replaced by 2-methylcysteine. Research has shown that this methylated analogue of oxidized glutathione is a potent competitive inhibitor of human glutathione reductase. researchgate.net

The enzyme is completely unable to catalyze the reduction of the disulfide bond in this analogue. researchgate.net Enzyme kinetics experiments confirmed that while the analogue can fit into the active site of glutathione reductase, the altered geometry of the disulfide bond due to the presence of the α-methyl groups prevents the necessary conformational changes for reduction to occur. researchgate.net This resistance to enzymatic reduction highlights a strategy for stabilizing disulfide bonds in peptides, making them less susceptible to degradation by cellular enzymes. researchgate.net

Enzymatic hydrolysis has proven to be a valuable method for the stereoselective synthesis of 2-methylcysteine precursors, ensuring high enantiomeric purity of the final product. A widely used enzyme for this purpose is Pig-Liver Esterase (PLE), which can selectively hydrolyze one of two enantiotopic ester groups in a prochiral substrate. nih.govwikipedia.org

In the synthesis of both (R)- and (S)-2-methylcysteine, a key step involves the desymmetrization of an achiral dialkyl malonate derivative using PLE. nih.gov For instance, the process can start with the monomethylation of dimethylmalonate, followed by alkylation to introduce a protected thiol side chain, resulting in a diester with a prochiral center. nih.gov PLE is then used for the selective hydrolysis of one of the ester groups. nih.gov This enzymatic step yields a chiral half-ester with high enantiomeric excess (ee). nih.gov

The stereochemical outcome of the hydrolysis can be influenced by the nature of the substituents on the malonate. wikipedia.org The resulting enantiomerically enriched half-ester is then converted to the desired enantiomer of 2-methylcysteine through a series of chemical transformations, such as the Curtius rearrangement. nih.gov This chemoenzymatic approach allows for the preparation of orthogonally protected (R)- and (S)-2-methylcysteines, which are valuable building blocks in peptide synthesis. nih.gov

Molecular Recognition and Binding Studies

The coordination chemistry of 2-methylcysteine derivatives is another area of active research, particularly their ability to form complexes with various metal ions.

Derivatives of cysteine, including methylcysteine (B10627), are known to form stable complexes with a variety of metal ions. Studies using techniques such as paper ionophoresis have been employed to determine the stability constants of these complexes in solution. For example, the complexation of methylcysteine with aluminum(III) and thorium(IV) has been investigated. researchgate.net

These studies have determined the stability constants for the formation of mixed-ligand complexes, such as metal-methylcysteine-cysteine systems. researchgate.net The results indicate that methylcysteine can effectively bind to these metal ions, suggesting its potential use in modulating their concentration in biological systems. researchgate.net Furthermore, the hydrochloride salt of S-methylcysteine methyl ester has been studied for its complexation with rhodium(II) tetracarboxylates in aqueous solutions, demonstrating the versatility of these compounds in coordinating with transition metals. nih.gov The binding modes of cysteine derivatives to metal ions are influenced by factors such as pH and the nature of the metal ion, with coordination often occurring through the sulfur, nitrogen, and oxygen atoms of the amino acid. scilit.com

Spectroscopic and Analytical Characterization Methodologies for 2 Methylcysteine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of 2-Methylcysteine methyl ester. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons bonded to carbons adjacent to electronegative atoms like oxygen, nitrogen, and sulfur will be deshielded and appear at a lower field (higher ppm values). libretexts.orgoregonstate.edu

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ester)~3.7Singlet
-NH₂Variable (broad singlet)Broad Singlet
-CH₂-SH~2.8 - 3.0Singlet
α-CH₃~1.5Singlet
-SH~1.3 - 1.6 (can exchange)Singlet or Triplet

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. illinois.edupdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. compoundchem.comoregonstate.edu Carbons in carbonyl groups of esters typically appear far downfield, while aliphatic carbons are found at higher fields. compoundchem.com

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)~170-175
α-C~55-60
-CH₂-SH~25-30
-O-CH₃ (ester)~52
α-CH₃~20-25

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. oregonstate.edubhu.ac.in

Stereochemical analysis can be further aided by the use of chiral shift reagents or by derivatization with a chiral agent to create diastereomers, which can then be distinguished by NMR.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrometer, this compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular formula for this compound is C₅H₁₁NO₂S, giving it a molecular weight of approximately 149.21 g/mol . The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Expected Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, common fragmentation pathways for esters, amines, and thioethers would be expected. libretexts.orgwhitman.edumiamioh.edu

Potential Key Fragments in the Mass Spectrum of this compound:

Fragment Ionm/zOrigin
[M - •OCH₃]⁺118Loss of the methoxy (B1213986) radical from the ester.
[M - •COOCH₃]⁺90Loss of the carbomethoxy radical.
[M - •CH₂SH]⁺102Cleavage of the Cα-Cβ bond with loss of the thiomethyl radical.
[CH₂=NH₂]⁺30α-cleavage common in amines.

High-resolution mass spectrometry (HRMS) can distinguish between ions of the same nominal mass but different elemental compositions, providing an unambiguous determination of the molecular formula.

Optical Rotation and Enantiomeric Excess Determination Techniques

As a chiral molecule, this compound exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Optical Rotation: Each enantiomer will rotate the plane of plane-polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. nih.govresearchgate.net For example, the related compound N-acetyl-L-cysteine methyl ester has a specific rotation of [α]20/D +24.0±3° (c = 1% in methanol). chemicalbook.com While the specific rotation for this compound is not widely reported, it would be expected that the (R)- and (S)-enantiomers would have equal and opposite specific rotations.

Enantiomeric Excess (ee) Determination: Determining the enantiomeric excess is crucial in asymmetric synthesis and for pharmaceutical applications to ensure the desired enantiomer is present in high purity. heraldopenaccess.us Several techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. heraldopenaccess.usuma.es The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com

Chiral Derivatizing Agents: The enantiomers of this compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like achiral HPLC or even NMR. researchgate.net

Enantioselective Indicator Displacement Assays (eIDAs): These are colorimetric methods that can be used for the rapid determination of enantiomeric excess. nih.gov A chiral host molecule complexes with the enantiomers of the analyte, causing a displacement of an indicator molecule and a resulting color change that is dependent on the enantiomeric composition. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are fundamental for both the purification and analytical assessment of this compound.

Flash Column Chromatography: This technique is often used for the purification of multigram quantities of compounds. orgsyn.org The crude reaction mixture containing this compound is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column under pressure. nih.gov The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the isolation of the pure compound. orgsyn.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the analysis and purification of non-volatile compounds like amino acid esters. nih.gov For analytical purposes, a small amount of the sample is injected into the HPLC system, and the components are separated on a column. A detector, such as a UV detector, is used to quantify the amount of each component. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is commonly used for the analysis of such compounds.

Gas Chromatography (GC): While amino acid esters are not typically volatile enough for direct GC analysis, they can be derivatized to increase their volatility. This allows for their separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Computational Chemistry and Molecular Modeling Studies

Simulation of Molecular Interactions and Enzyme Active Site Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 2-Methylcysteine methyl ester, might interact with the active site of a protein or enzyme.

The process involves placing the ligand into the binding site of a receptor and evaluating its conformation and interaction energy. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

While the principles of molecular docking are directly applicable to studying the potential interactions of this compound with various biological targets, specific molecular docking studies detailing its binding to enzyme active sites are not prominent in the available scientific literature. Such studies would be valuable to elucidate its potential role as an enzyme inhibitor or substrate by providing insights into its binding affinity and specificity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by the rotation of its single bonds. Molecular dynamics (MD) simulations complement this by providing a view of the conformational landscape over time, showing how the molecule moves and flexes in a simulated environment.

While comprehensive conformational analyses or MD simulations for this compound itself are not extensively detailed in published research, computational studies have been performed on closely related derivatives. A theoretical study using Density Functional Theory (DFT) in conjunction with conformational ¹H NMR analysis was conducted on (R)-N-acetyl-2-methylcysteine methyl ester. researchgate.net This investigation revealed a significant conformational feature: the existence of an unusual intramolecular C7 member ring, which is stabilized by an S-H···O=C hydrogen bond. researchgate.net This specific conformation is believed to be linked to the compound's notable antioxidant activity. researchgate.net

Compound Computational Method Key Conformational Finding Implication
(R)-N-acetyl-2-methylcysteine methyl esterDFT / ¹H NMRExistence of an intramolecular C7 ring (S-H···O=C) researchgate.netLinked to high antioxidant capacity researchgate.net

MD simulations could further elucidate the stability of such conformations in a dynamic, solvated environment, revealing the flexibility of the molecule and the timescales of conformational changes. Such simulations are critical for understanding how the molecule might adapt its shape upon interacting with a biological receptor. google.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.

For derivatives of this compound, DFT has been employed to investigate structure-activity relationships. researchgate.net In the study of (R)-N-acetyl-2-methylcysteine methyl ester, DFT calculations were used to evaluate the effects of substituents on the cysteine core to correlate molecular structure with antioxidant activity. researchgate.net This type of analysis can yield reactivity descriptors such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting chemical reactivity and the sites of electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor and thus prone to interacting with other polar molecules.

Bond Dissociation Energies: These can be calculated to predict the likelihood of specific chemical bonds breaking, which is particularly relevant for understanding antioxidant mechanisms involving the thiol (-SH) group.

Such calculations provide a rational basis for designing molecules with enhanced or specific reactivity profiles.

Prediction of Stereochemical Outcomes in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules like 2-Methylcysteine, as different isomers can have vastly different biological activities. Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of such reactions.

Theoretical models can be built to study the transition states of competing reaction pathways. By calculating the activation energies for the formation of different stereoisomers, chemists can predict which isomer will be the major product. This often involves:

Modeling Chiral Auxiliaries or Catalysts: Simulating the interaction of the substrate with a chiral auxiliary or catalyst to understand how it directs the approach of a reagent to one face of the molecule over the other.

Transition State Searching: Identifying the geometry and energy of the highest point along the reaction coordinate. The relative energies of the transition states leading to different stereoisomers determine the enantiomeric or diastereomeric excess.

While various successful experimental methods for the asymmetric synthesis of (S)- and (R)-α-Methylcysteine have been reported, the use of computational modeling to predict the stereochemical outcomes of these specific syntheses is not a primary focus of the existing literature. Applying these predictive models could accelerate the development of more efficient and selective synthetic routes.

Q & A

Q. What established protocols exist for synthesizing 2-methylcysteine methyl ester, and how can purity be ensured?

Synthesis typically involves multi-step reactions starting from protected cysteine derivatives. For example, (S)-2-methylcysteine methyl ester is synthesized via alkylation of a cysteine precursor followed by esterification (e.g., using methyl iodide in basic conditions). Key steps include:

  • Protection of thiol groups (e.g., trityl or acetamidomethyl groups) to prevent undesired side reactions .
  • Purification via chromatography (silica gel or HPLC) and characterization using NMR (¹H/¹³C) and mass spectrometry to confirm identity and purity (>95%) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed procedures, reagent sources, and spectral data in the main text or supplementary materials .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR for methyl ester protons (~3.7 ppm) and methyl-substituted cysteine backbone; ¹³C NMR for carbonyl (C=O, ~170 ppm) and quaternary carbon signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 164.1 for C₅H₁₁NO₂S) .
  • HPLC/GC : Monitor purity using reverse-phase HPLC with UV detection or GC-MS for volatile derivatives .

Q. How should experimental procedures be documented to ensure reproducibility?

  • Detailed Methods : Include reagent concentrations, reaction times, temperatures, and purification steps. For example, specify "reflux in methanol at 60°C for 12 hours" rather than vague terms like "stirred overnight" .
  • Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials .
  • Ethical Reporting : Disclose safety protocols for handling hazardous reagents (e.g., methylating agents) .

Advanced Research Questions

Q. How can experimental design methodologies (e.g., Taguchi method) optimize synthesis parameters?

The Taguchi orthogonal array design (e.g., L9 array) systematically evaluates factors like catalyst concentration, temperature, and molar ratios. For example:

  • Parameter Prioritization : In biodiesel synthesis, catalyst concentration contributed 77.6% to yield variance, emphasizing its critical role .
  • Application to 2-Methylcysteine Ester : Use ANOVA to identify dominant factors (e.g., alkylation efficiency vs. esterification yield) and optimize conditions (e.g., 1.5 wt% catalyst, 60°C) .
  • Validation : Confirm optimized conditions with triplicate runs and compare yields to theoretical predictions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm stereochemistry and rule out impurities .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR spectra and compare with experimental data .
  • Error Analysis : Quantify signal-to-noise ratios in spectra and reassess sample preparation (e.g., deuteration solvent purity) .

Q. What computational approaches complement experimental conformational analysis?

  • Quantum Chemical Calculations : Perform potential energy surface (PES) scans to identify stable conformers of this compound derivatives .
  • Non-Covalent Interaction (NCI) Analysis : Visualize weak interactions (e.g., hydrogen bonds) using Quantum Theory of Atoms in Molecules (QTAIM) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., aqueous vs. organic media) .

Methodological Best Practices

  • Data Presentation : Use tables to compare yields, spectral peaks, or optimization parameters (e.g., Table 5 in for Taguchi S/N ratios).
  • Reproducibility : Adhere to ICMJE standards for documenting chemical sources, equipment models, and statistical methods .
  • Conflict Resolution : Address discrepancies (e.g., low yields) by revisiting reaction kinetics or side-product analysis (e.g., via GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.